Heptadeca-8,11,14-trienoic acid
Overview
Description
Heptadeca-8,11,14-trienoic acid is a trienoic fatty acid characterized by the presence of three double bonds located at positions 8, 11, and 14. It is a straight-chain fatty acid and is often referred to as norlinolenic acid .
Preparation Methods
The synthesis of heptadeca-8,11,14-trienoic acid typically involves the reduction of a suitable polyenoic fatty acid ester to the alcohol, followed by the formation of the tosylate, oxidation to the aldehyde, and Doebner condensation with malonic acid . Industrial production methods may vary, but they generally follow similar synthetic routes involving the manipulation of polyenoic fatty acids.
Chemical Reactions Analysis
Heptadeca-8,11,14-trienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding epoxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.
Substitution: This involves the replacement of hydrogen atoms with other functional groups, such as halogens or hydroxyl groups.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Heptadeca-8,11,14-trienoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polyunsaturated fatty acids in various chemical reactions.
Biology: The compound is studied for its role in biological membranes and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic benefits, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of specialized lubricants and as a precursor for the synthesis of other complex organic molecules
Mechanism of Action
The mechanism of action of heptadeca-8,11,14-trienoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also serves as a substrate for various enzymes, leading to the production of bioactive metabolites that can modulate inflammatory and oxidative pathways .
Comparison with Similar Compounds
Heptadeca-8,11,14-trienoic acid is unique due to its specific arrangement of double bonds. Similar compounds include:
Linoleic acid: A polyunsaturated fatty acid with two double bonds at positions 9 and 12.
Linolenic acid: A polyunsaturated fatty acid with three double bonds at positions 9, 12, and 15.
Eicosapentaenoic acid: A polyunsaturated fatty acid with five double bonds at positions 5, 8, 11, 14, and 17.
The uniqueness of this compound lies in its specific double bond configuration, which imparts distinct chemical and biological properties .
Biological Activity
Heptadeca-8,11,14-trienoic acid, also known as (8Z,11Z,14Z)-heptadecatrienoic acid or norlinolenic acid, is a polyunsaturated fatty acid characterized by three double bonds located at the 8th, 11th, and 14th positions of its carbon chain. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in anti-inflammatory and antioxidant mechanisms. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.
- Molecular Formula : C17H28O2
- Molecular Weight : 264.403 g/mol
- CAS Number : 22324-72-7
This compound is believed to exert its biological effects through several mechanisms:
- Membrane Fluidity : It integrates into cell membranes, influencing their fluidity and permeability. This property can affect various cellular processes including signal transduction and membrane protein function.
- Precursor for Bioactive Lipids : The compound serves as a substrate for enzymes involved in lipid metabolism, leading to the production of bioactive lipid mediators that modulate inflammatory responses .
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties that help mitigate oxidative stress within cells.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. A study reported its inhibitory effects on protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, which are key enzymes involved in inflammatory pathways:
Compound | IC50 (µM) |
---|---|
This compound | 43.9 |
Linoleic acid | 45.5 |
Palmitic acid | 49.39 |
These values indicate that this compound has comparable potency to other fatty acids in inhibiting these enzymes .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated in vitro. The compound's ability to scavenge free radicals and reduce oxidative stress markers was demonstrated in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various chronic diseases.
Case Studies
- In Vitro Studies : In a controlled laboratory setting, this compound was tested for its effects on human endothelial cells subjected to oxidative stress. Results showed a significant reduction in markers of inflammation and oxidative damage when treated with this fatty acid compared to untreated controls.
- Animal Models : Animal studies have further confirmed the anti-inflammatory effects of this compound. Mice administered this compound exhibited reduced levels of pro-inflammatory cytokines and improved recovery from induced inflammatory conditions .
Comparison with Similar Fatty Acids
This compound can be compared with other polyunsaturated fatty acids regarding their structural similarities and biological activities:
Fatty Acid | Structure | Key Activity |
---|---|---|
Linoleic Acid | C18:2 (9Z,12Z) | Anti-inflammatory |
Alpha-Linolenic Acid | C18:3 (9Z,12Z,15Z) | Cardioprotective |
Eicosapentaenoic Acid | C20:5 (5Z,8Z,11Z,14Z,17Z) | Anti-inflammatory |
The unique arrangement of double bonds in this compound contributes to its distinct biological properties compared to these similar compounds .
Properties
IUPAC Name |
heptadeca-8,11,14-trienoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h3-4,6-7,9-10H,2,5,8,11-16H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFSAZIEJFMBBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70782942 | |
Record name | Heptadeca-8,11,14-trienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70782942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22324-72-7 | |
Record name | Heptadeca-8,11,14-trienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70782942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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